6-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-(2-phenylcyclopropyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c26-21(16-6-7-19-20(12-16)28-14-23-19)24-8-10-25(11-9-24)22(27)18-13-17(18)15-4-2-1-3-5-15/h1-7,12,14,17-18H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXICWDAFHNKMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=CC=C3)C(=O)C4=CC5=C(C=C4)N=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]-1,3-benzothiazole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Piperazine Moiety: The piperazine ring is introduced by reacting the benzothiazole derivative with a piperazine compound in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Attachment of Phenylcyclopropane Group: The final step involves the acylation of the piperazine derivative with 2-phenylcyclopropanecarbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The benzothiazole ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound's structure incorporates a benzothiazole ring fused with a piperazine moiety and a phenylcyclopropane carbonyl group. The synthesis typically involves multi-step reactions, including:
- Formation of Amide Bonds : Using reagents such as acetic anhydride or chloroacetyl chloride.
- Refluxing in Organic Solvents : Commonly in dimethylformamide to drive reactions to completion.
The molecular formula of the compound is , and its molecular weight is approximately 378.48 g/mol.
Biological Activities
Research indicates that benzothiazole derivatives, including this compound, have been extensively studied for their pharmacological properties. Notable applications include:
- Anticancer Activity : Benzothiazole derivatives have shown promise in inhibiting tumor growth across various cancer cell lines. A study highlighted the synthesis of benzothiazole-piperazine hybrids that exhibited moderate to potent activity against breast and colon cancer cell lines .
- Antimicrobial Properties : Compounds in this class have demonstrated significant antimicrobial effects against various bacterial strains, suggesting their utility in developing new antibiotics .
- Anti-inflammatory Effects : The potential for anti-inflammatory applications has been noted, aligning with the broader pharmacological profiles of benzothiazole derivatives.
Case Study 1: Anticancer Screening
A library of novel benzothiazole-piperazine conjugates was synthesized and screened for anticancer activity. The results indicated that several compounds exhibited significant antiproliferative effects against human cancer cell lines, establishing a structure-activity relationship that correlates specific structural features with biological efficacy .
Case Study 2: Antimicrobial Activity
In vitro studies conducted on related piperazine derivatives demonstrated substantial antimicrobial activity against multiple bacterial strains. These findings support the hypothesis that modifications to the piperazine ring can enhance antimicrobial efficacy, making it a candidate for further exploration in antibiotic development .
Potential Therapeutic Applications
The diverse biological activities associated with 6-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]-1,3-benzothiazole suggest several therapeutic applications:
- Cancer Treatment : Given its anticancer properties, further research could explore its effectiveness as part of combination therapies or as a standalone treatment for specific cancers.
- Infection Control : Its antimicrobial properties may contribute to the development of new treatments for resistant bacterial infections.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in the body. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. Molecular docking studies have shown that it can bind to the active sites of enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 6-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]-1,3-benzothiazole with analogous compounds, emphasizing structural variations, synthesis pathways, and physicochemical properties.
Structural and Functional Insights
Core Modifications: The benzothiazole core is conserved across all analogs. Substituents at the C6 position (e.g., carboxylic acid in , hexanamide in ) influence solubility and target binding.
Synthesis Complexity :
- The target compound requires precise acylation steps to install the cyclopropane moiety, whereas BI69642 involves simpler amide coupling. Boc-protected derivatives prioritize stability during synthesis.
Molecular weights vary significantly (205.28–637.76 g/mol), with larger analogs (e.g., 7a) likely exhibiting reduced bioavailability.
Biological Activity
The compound 6-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]-1,3-benzothiazole is a derivative of benzothiazole, which has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores its biological activity, particularly its anticancer properties, pharmacological effects, and underlying mechanisms.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups:
- Benzothiazole moiety : Known for its biological activity, particularly in anticancer and antimicrobial applications.
- Piperazine ring : Commonly found in various pharmaceuticals, contributing to the compound's bioactivity.
- Cyclopropanecarbonyl group : This moiety may enhance the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including those containing piperazine. For instance:
- A study evaluated several benzothiazole-piperazine derivatives against a panel of 60 human tumor cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, particularly against melanoma (LOX IMVI) cells .
- Another investigation reported that compounds similar to this compound showed activity against various cancer cell lines such as HUH-7 (hepatocellular carcinoma), MCF-7 (breast cancer), and HCT-116 (colon cancer) with GI50 values indicating potent anticancer effects .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Cell Proliferation : Compounds in this class have been shown to inhibit key signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Some derivatives cause cell cycle arrest at specific phases, preventing cancer cells from dividing and proliferating.
Pharmacological Profile
Beyond anticancer activity, the biological profile of this compound may include:
- Antimicrobial Properties : Benzothiazoles are often explored for their antibacterial and antifungal activities.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, making them candidates for neurological disorders.
Case Studies and Research Findings
Several research findings underscore the importance of this compound:
Q & A
Q. 1.1. What synthetic methodologies are recommended for synthesizing 6-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]-1,3-benzothiazole?
The compound can be synthesized via a multi-step approach:
- Step 1 : Piperazine acylation using 2-phenylcyclopropanecarbonyl chloride in dichloromethane (DCM) with a base like N,N-diisopropylethylamine to form the 4-(2-phenylcyclopropanecarbonyl)piperazine intermediate .
- Step 2 : Coupling the intermediate to 6-carboxy-1,3-benzothiazole using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or crystallization .
Q. 1.2. How can researchers evaluate the antitumor efficacy of this compound in vitro?
Q. 1.3. What analytical techniques are essential for characterizing this compound?
- Structural confirmation : <sup>1</sup>H/<sup>13</sup>C NMR, ESI-MS, and elemental analysis .
- Purity assessment : HPLC (>95% purity) and TLC (hexane/ethyl acetate) .
- Crystallography : X-ray diffraction (if crystalline) to resolve stereochemistry .
Advanced Research Questions
Q. 2.1. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Q. 2.2. What strategies resolve contradictions between synthetic protocols and literature data?
- Case study : If a CAS-registered derivative lacks published procedures (e.g., compounds 7–19 in ), replicate reactions using analogous conditions (e.g., DCM, DIEA) and validate via spectral comparison.
- Troubleshooting : Adjust stoichiometry (e.g., 1.2 equiv. acylating agent) or solvent polarity (e.g., DMF → THF) to improve yields .
Q. 2.3. How can molecular docking elucidate this compound’s interaction with biological targets?
- Target selection : Prioritize kinases (e.g., BRAF) or DNA repair enzymes (e.g., PARP-1) based on structural homology to benzothiazole derivatives .
- Software : Use AutoDock Vina or Schrödinger Maestro with PDB structures (e.g., 4RZO for PARP-1).
- Validation : Compare docking poses with mutagenesis data or co-crystallized ligands .
Q. 2.4. What in vivo models are suitable for assessing pharmacokinetics and toxicity?
- Pharmacokinetics :
- Toxicity :
Q. 2.5. How do physicochemical properties (e.g., solubility, logP) impact formulation development?
- Solubility enhancement : Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes .
- logP optimization : Introduce polar groups (e.g., -OH, -NH2) to reduce hydrophobicity (target logP <3) .
- Stability studies : Accelerated degradation tests (40°C/75% RH) monitored by HPLC .
Methodological Considerations
Q. 3.1. Designing assays to probe non-antitumor bioactivities (e.g., anti-inflammatory, antimicrobial)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
